molecular formula C11H11ClN2O3 B14913337 n-(3-Chloroisonicotinoyl)-n-cyclopropylglycine

n-(3-Chloroisonicotinoyl)-n-cyclopropylglycine

Cat. No.: B14913337
M. Wt: 254.67 g/mol
InChI Key: QXSWZXXCWVWBGB-UHFFFAOYSA-N
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Description

N-(3-Chloroisonicotinoyl)-N-cyclopropylglycine is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a cyclopropyl group attached to a glycine moiety, with a 3-chloroisonicotinoyl group providing additional functionalization. The presence of these groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chloroisonicotinoyl)-N-cyclopropylglycine typically involves the reaction of 3-chloroisonicotinoyl chloride with N-cyclopropylglycine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: N-(3-Chloroisonicotinoyl)-N-cyclopropylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the 3-chloroisonicotinoyl group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-Chloroisonicotinoyl)-N-cyclopropylglycine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Chloroisonicotinoyl)-N-cyclopropylglycine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Chloroisonicotinoyl chloride
  • N-cyclopropylglycine
  • Isonicotinoyl chloride hydrochloride
  • Nicotinoyl chloride hydrochloride

Uniqueness: N-(3-Chloroisonicotinoyl)-N-cyclopropylglycine stands out due to the combination of the 3-chloroisonicotinoyl and cyclopropylglycine moieties, which impart unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H11ClN2O3

Molecular Weight

254.67 g/mol

IUPAC Name

2-[(3-chloropyridine-4-carbonyl)-cyclopropylamino]acetic acid

InChI

InChI=1S/C11H11ClN2O3/c12-9-5-13-4-3-8(9)11(17)14(6-10(15)16)7-1-2-7/h3-5,7H,1-2,6H2,(H,15,16)

InChI Key

QXSWZXXCWVWBGB-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(CC(=O)O)C(=O)C2=C(C=NC=C2)Cl

Origin of Product

United States

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